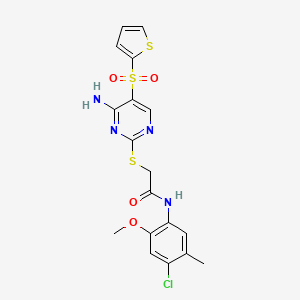

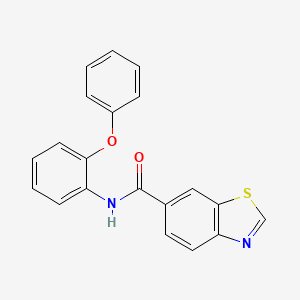

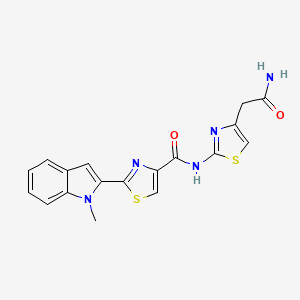

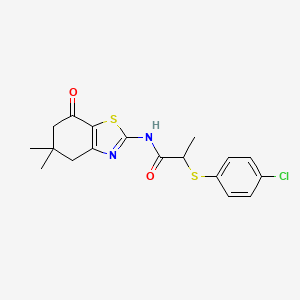

N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The “N-(2-phenoxyphenyl)” part suggests the presence of a phenoxyphenyl group attached to the nitrogen atom of the benzothiazole ring.

Synthesis Analysis

The synthesis of such compounds often involves multi-step processes that include various types of chemical reactions . The exact synthesis process for “this compound” would depend on the specific starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of a compound like “this compound” would be determined by the arrangement of its atoms and the bonds between them . Detailed structural analysis usually requires techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its molecular structure and the conditions under which the reactions occur .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would be determined by its molecular structure . These properties could include its solubility, melting point, boiling point, and reactivity with other substances.

Applications De Recherche Scientifique

Multifunctional Emission Luminogen

A benzothiazole-based aggregation-induced emission luminogen (AIEgen) was designed and synthesized for sensitive physiological pH sensing. This compound exhibited multifluorescence emissions in different states, proving useful as a ratiometric fluorescent chemosensor for pH detection. Its applications include detecting pH fluctuations in biosamples and neutral water samples, as well as sensing acidic and basic organic vapors (Li et al., 2018).

Photophysical Properties Study

Synthesis and investigation of the photophysical properties of N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide derivatives were conducted, focusing on excited state intramolecular proton transfer pathway and dual emission characteristics. The compounds were characterized by various spectral analyses, demonstrating their thermal stability up to 200°C (Padalkar et al., 2011).

Functionalization Reactions

Research on the functionalization reactions of benzothiazole compounds, including this compound, provided insights into the structural establishment of these compounds. The studies involved comprehensive spectroscopic data analysis, contributing to the understanding of reaction mechanisms and molecular structure (Yıldırım & Kandemirli, 2006).

Fluorescent Probes for pH and Metal Cations Sensing

The development of fluorescent probes based on benzothiazole derivatives for sensing pH and metal cations, including zinc, highlighted the compound's sensitivity to pH changes and selectivity in metal cation detection. This application is significant in bioanalytical chemistry for detecting physiological parameters (Tanaka et al., 2001).

Antimicrobial Evaluation and Docking Studies

Benzothiazole derivatives, including this compound, underwent antimicrobial evaluation and molecular docking studies. These compounds were assessed for their potential as antimicrobial agents, contributing to the search for new pharmacological applications (Talupur et al., 2021).

Cellular Imaging Applications

A study developed a ratiometric fluorescent probe for selective monitoring of human carboxylesterase 1 using a benzothiazole derivative. This probe was effective in cellular imaging and bioassay of hCE1 activity in living cells, demonstrating the compound's utility in biomedical research (Liu et al., 2014).

Mécanisme D'action

Target of Action

N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide is a chemical compound that has been found to interact with the G-protein-coupled receptor 21 (GPR21) in HepG2 cells . GPR21 is a constitutively active, orphan receptor, with in vivo studies suggesting its involvement in the modulation of insulin sensitivity .

Mode of Action

The compound this compound interacts with its target, GPR21, by acting as an inverse agonist . This means that it binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. In the case of GPR21, the inverse agonist action of this compound results in an increase in glucose uptake in HepG2 cells .

Biochemical Pathways

The interaction of this compound with GPR21 affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose uptake and production in human hepatocytes. The compound’s action results in an increased ratio of phAKT (Ser473) /tot-AKT and phGSK-3β (Ser9) /tot-GSK-3β, indicating a marked activation of the insulin signaling pathway .

Pharmacokinetics

The compound’s molecular weight (26331 g/mol) and its calculated logP value (28) suggest that it may have good bioavailability . These properties influence the compound’s absorption, distribution, metabolism, and excretion (ADME), all of which impact its bioavailability.

Result of Action

The result of this compound’s action is an increase in glucose uptake in HepG2 cells . This is accompanied by an increased membrane translocation of GLUT-2, a glucose transporter . These effects suggest that this compound could potentially be used to improve glucose homeostasis and counteract hepatic insulin resistance .

Safety and Hazards

The safety and hazards associated with a compound like “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would depend on its physical and chemical properties, as well as how it’s used . Safety data sheets (SDS) provide information on the potential health effects, safe handling procedures, and emergency response measures.

Orientations Futures

Propriétés

IUPAC Name |

N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2S/c23-20(14-10-11-17-19(12-14)25-13-21-17)22-16-8-4-5-9-18(16)24-15-6-2-1-3-7-15/h1-13H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVUEJYFDWNZEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,4-dimethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2699323.png)

![6-methyl-4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2699326.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2699331.png)

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2699333.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2699334.png)

![2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2699337.png)